4-(2,4-Dibromophenyl)piperidine
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Overview
Description
4-(2,4-Dibromophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2,4-dibromophenyl group attached to the piperidine ring makes this compound unique and of interest in various fields of research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dibromophenyl)piperidine typically involves the reaction of 2,4-dibromobenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dibromophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(2,4-Dibromophenyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2,4-Dibromophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties.
2,4,6-Trisubstituted-quinazoline derivatives: Studied for their analgesic and anti-inflammatory activities.
Uniqueness
4-(2,4-Dibromophenyl)piperidine is unique due to the presence of the 2,4-dibromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Properties
Molecular Formula |
C11H13Br2N |
---|---|
Molecular Weight |
319.04 g/mol |
IUPAC Name |
4-(2,4-dibromophenyl)piperidine |
InChI |
InChI=1S/C11H13Br2N/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
InChI Key |
XPDBOMUHVKSKLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
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